molecular formula C14H18N4O B7538257 2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B7538257
M. Wt: 258.32 g/mol
InChI Key: BQNHMYYVBHVUBL-UHFFFAOYSA-N
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Description

2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone typically involves the following steps:

    Formation of Benzotriazole Derivative: The initial step involves the preparation of a benzotriazole derivative through the reaction of benzotriazole with an appropriate alkylating agent under controlled conditions.

    Introduction of Piperidine Ring:

    Final Coupling Reaction: The final step involves the coupling of the intermediate products to form the desired compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or piperidine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions and enzymes, potentially inhibiting their activity. The piperidine ring may contribute to the compound’s ability to penetrate biological membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzotriazol-1-yl)-1-(piperidin-1-yl)ethanone: Similar structure but lacks the methyl group on the piperidine ring.

    2-(Benzotriazol-1-yl)-1-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a piperidine ring.

    2-(Benzotriazol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Features a pyrrolidine ring in place of the piperidine ring.

Uniqueness

2-(Benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone is unique due to the presence of the 2-methyl group on the piperidine ring, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-11-6-4-5-9-17(11)14(19)10-18-13-8-3-2-7-12(13)15-16-18/h2-3,7-8,11H,4-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNHMYYVBHVUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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